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Compound of Interest

Compound Name: 3,3-Difluorocyclobutanone

Cat. No.: B595554

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluorocyclobutanone, a
valuable building block in medicinal chemistry and drug development. The document details its
commercial availability from various suppliers, including purity levels and typical package sizes.
A detailed, multi-step experimental protocol for its synthesis, commencing from diethyl 1,1-
cyclobutanedicarboxylate, is provided. Furthermore, this guide compiles essential analytical
data, including typical spectral characteristics for 1H NMR, 13C NMR, FT-IR, and Mass
Spectrometry, to aid in its identification and quality control. Finally, a representative
experimental procedure for a nucleophilic addition reaction showcases its utility in synthetic
applications.

Commercial Availability and Suppliers

3,3-Difluorocyclobutanone (CAS No. 1273564-99-0) is commercially available from a range
of chemical suppliers, primarily located in China and the United States.[1] It is typically offered
in various purities, most commonly 97%, 98%, or 99%, and is available in quantities ranging

from grams to kilograms. Researchers and procurement managers can source this compound
from the suppliers listed in the table below. It is important to note that this chemical is intended
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for professional manufacturing, research laboratories, and industrial or commercial usage only

and is not for medical or consumer use.

Supplier Purity Available Quantities
Sigma-Aldrich >97% 19,59

Alfa Aesar 97% 19,59

TCI America >98.0% (GC) 19,59

Oakwood Chemical 97% 19,59,25¢g
BLDpharm 97% 19,590,109,25¢
A2B Chem 97% 19,59,10¢g
Combi-Blocks 95% 19,59,10¢g

ABCR 97% 19,59

Synthesis of 3,3-Difluorocyclobutanone

The synthesis of 3,3-Difluorocyclobutanone can be achieved through a multi-step process

starting from the readily available diethyl 1,1-cyclobutanedicarboxylate. The overall synthetic

pathway involves the hydrolysis of the diester, followed by decarboxylation to yield

cyclobutanone, which is then subjected to deoxofluorination.

Diagram: Synthesis Pathway of 3,3-
Difluorocyclobutanone
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Caption: Synthesis of 3,3-Difluorocyclobutanone.
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Experimental Protocols

Step 1: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic acid

Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 1,1-
cyclobutanedicarboxylate (1.0 eq) in a solution of potassium hydroxide (2.2 eq) ina 1:1
mixture of ethanol and water.[2]

Heat the reaction mixture to reflux and maintain for 2 hours.[2]
After cooling to room temperature, remove the ethanol by rotary evaporation.

Dissolve the remaining aqueous residue in a minimum amount of hot water and acidify to pH
2-3 with concentrated hydrochloric acid.

The precipitated product, 1,1-cyclobutanedicarboxylic acid, is collected by vacuum filtration,
washed with cold water, and dried.

Step 2: Decarboxylation of 1,1-Cyclobutanedicarboxylic acid to Cyclobutanone

Procedure: Place the dried 1,1-cyclobutanedicarboxylic acid in a flask equipped for
distillation.

Heat the solid gently under atmospheric pressure. The dicarboxylic acid will melt and
subsequently decarboxylate.

The product, cyclobutanone, is distilled directly from the reaction flask. Collect the fraction
boiling at approximately 98-100 °C.

Step 3: Deoxofluorination of Cyclobutanone to 3,3-Difluorocyclobutanone

e Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon),
dissolve cyclobutanone (1.0 eq) in anhydrous dichloromethane.

e Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride
(Deoxo-Fluor®) (1.2 eq) dropwise to the stirred solution.[3]
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 After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for 12-24 hours.

e The reaction is quenched by carefully pouring the mixture into a saturated aqueous solution
of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

+ Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford 3,3-
Difluorocyclobutanone.

Analytical and Spectroscopic Data
hvsical and Chemical .

Property Value

Molecular Formula C4H4F20

Molecular Weight 106.07 g/mol [4]

CAS Number 1273564-99-0[4]
Appearance Colorless to pale yellow liquid
Boiling Point ~110-112 °C (estimated)
Density ~1.25 g/mL (estimated)

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)
o Expected Chemical Shifts (CDCI3, 400 MHz):

o 03.20 - 3.40 (t, 4H, J = ~8 Hz, -CH2-). The protons on the carbons adjacent to the
carbonyl and the difluorinated carbon appear as a triplet.
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13C NMR (Carbon-13 Nuclear Magnetic Resonance)
o Expected Chemical Shifts (CDCI3, 100 MHz):

o 9§ 205-215 (t, JCF = 30-35 Hz, C=0). The carbonyl carbon shows a triplet due to coupling
with the two fluorine atoms.

o 0 115-125 (t, JCF = 280-290 Hz, CF2). The difluorinated carbon appears as a triplet with a
large coupling constant.

o 9 45-55 (CH2). The methylene carbons adjacent to the carbonyl and difluorinated carbons.
FT-IR (Fourier-Transform Infrared Spectroscopy)
o Characteristic Absorption Bands (neat, cm-1):

o ~1790-1810 (strong, C=0 stretch). The carbonyl stretching frequency is shifted to a higher
wavenumber due to the electron-withdrawing effect of the adjacent fluorine atoms.

o ~1100-1250 (strong, C-F stretch).
MS (Mass Spectrometry)
o Expected Fragmentation Pattern (El):
o M+e: 106 (Molecular ion)

o Major Fragments: Loss of CO (m/z 78), loss of CHF2 (m/z 55), and other fragments
resulting from ring cleavage.

Quality Control Workflow

A robust quality control process is essential to ensure the purity and identity of 3,3-
Difluorocyclobutanone for use in research and development.

Diagram: Quality Control Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b595554?utm_src=pdf-body
https://www.benchchem.com/product/b595554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

( Incoming Material 1
(7 2 )

LG,3-D|fluorocyclobutanone Batch) )

An‘ lytical Testing
GC-MS Analy3|s NMR Spectroscopy FT-IR Spectroscopy Karl Fischer Titration
(Purity and Impurity Profile) (Identity and Structure Confirmation) (Functional Group Confirmation) (Water Content)
4 . N\

Data Review and Release
\ \

ofF A

k Review of Analytical Data)<

Y
E:ertificate of Analysis (CoA) GeneratiorD

Y

Batch Release

@,S-Difluorocyclobutanone)

ithi | ol
[Organgﬁglulgnhﬁaeagenﬁ | Nt .p|gnphum¢ggn_;k3,3-Difluoro-1-phenylcyc|obutanoD
I

_ (THF, -78 °C to rt)
l—ﬂ Organolanthanum Reagena
Lanthanum Trichloride
(LaClI3-2LiCl)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b595554?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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